

# Protocol for dissolving and preparing SRI-29329 for in vivo use

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## Compound of Interest

Compound Name: SRI-29329

Cat. No.: B10824542

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An Application Note and Protocol for the In Vivo Use of **SRI-29329**, a CLK Inhibitor

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dissolution and preparation of **SRI-29329** for in vivo administration. **SRI-29329** is a potent and specific inhibitor of Cdc-like kinases (CLKs), with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively[1]. The CLK family of kinases plays a crucial role in the regulation of pre-mRNA splicing, making them an attractive target in various disease models, including cancer[2].

## Chemical and Physical Properties

A summary of the key chemical identifiers for **SRI-29329** is provided in the table below.

Property	Value
Compound Name	SRI-29329
CAS Number	2086809-58-5
Molecular Formula	C <sub>20</sub> H <sub>18</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	378.45 g/mol
Purity	>99%
Target	CLK1, CLK2, CLK4

## In Vivo Formulation Protocol

The following protocol describes the preparation of a 2.5 mg/mL suspended solution of **SRI-29329** suitable for oral and intraperitoneal administration in animal models[1].

Materials:

- **SRI-29329** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Protocol:

- Prepare a 25 mg/mL stock solution in DMSO:
  - Weigh the required amount of **SRI-29329** powder.
  - Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
  - Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[1].
- Prepare the final 2.5 mg/mL suspended solution:

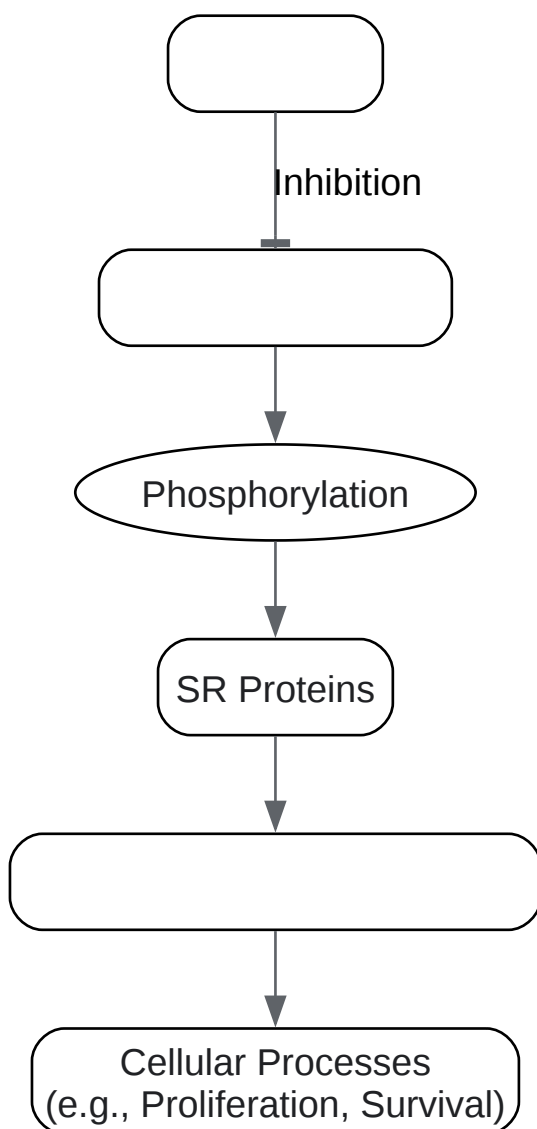
- For a final volume of 1 mL, combine the following in a sterile microcentrifuge tube in the specified order:
  - 100 µL of the 25 mg/mL **SRI-29329** stock solution in DMSO.
  - 400 µL of PEG300. Mix thoroughly by vortexing.
  - 50 µL of Tween-80. Mix thoroughly by vortexing.
  - 450 µL of Saline. Mix thoroughly by vortexing to ensure a homogenous suspension.

#### Administration:

- The resulting 2.5 mg/mL suspended solution is suitable for both oral gavage and intraperitoneal injection[1].
- The appropriate dosage and administration frequency will depend on the specific animal model and experimental design. It is recommended to perform a dose-response study to determine the optimal therapeutic dose for your model.

## Signaling Pathway

**SRI-29329** functions by inhibiting the activity of CLK1, CLK2, and CLK4. These kinases are involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the regulation of pre-mRNA splicing[2]. By inhibiting CLKs, **SRI-29329** can modulate alternative splicing events, which are often dysregulated in diseases like cancer[2].

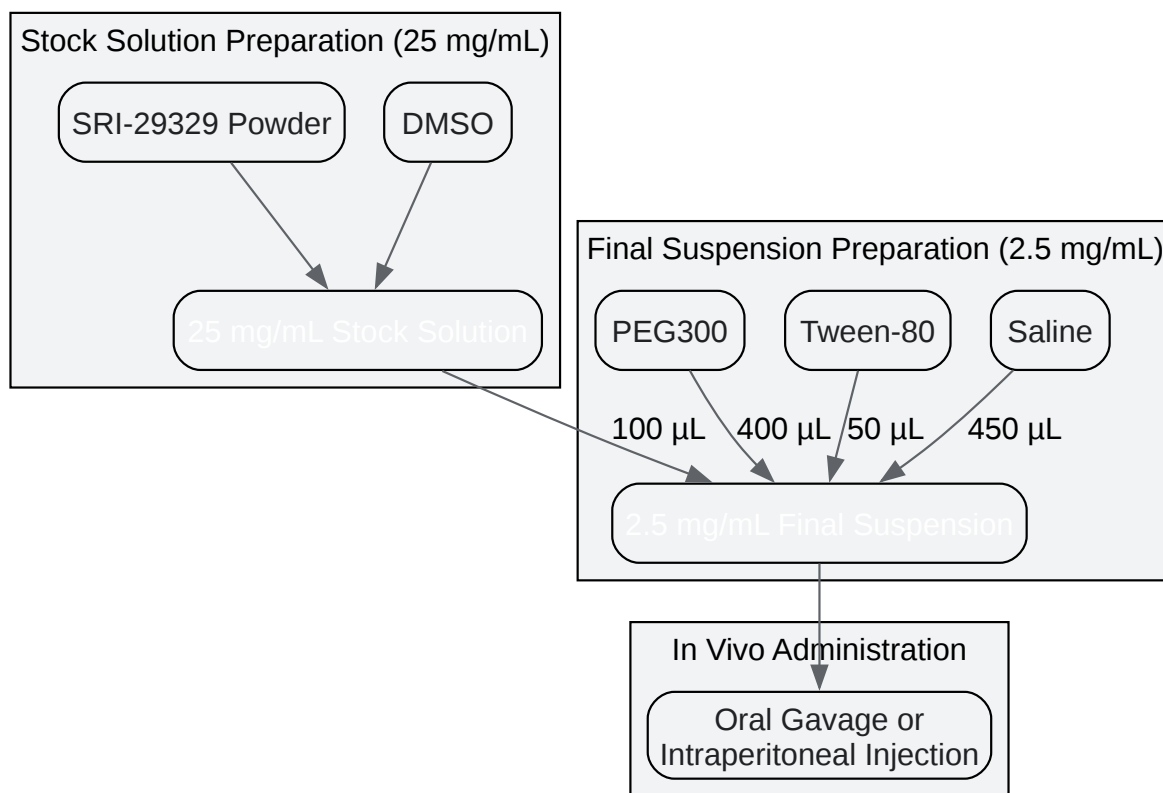


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Caption: Mechanism of action of **SRI-29329**.

## Experimental Workflow

The following diagram illustrates the workflow for preparing **SRI-29329** for in vivo use.



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## References

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